molecular formula C22H17ClN6O4S B4996079 N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-methoxy-3-nitrobenzamide CAS No. 425680-65-5

N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-methoxy-3-nitrobenzamide

Cat. No.: B4996079
CAS No.: 425680-65-5
M. Wt: 496.9 g/mol
InChI Key: CWFCHGWSJJBOJP-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a benzotriazole core substituted with a 3-chloro-4-methylphenyl group and a carbamothioyl moiety. The 4-methoxy-3-nitrobenzamide group introduces electron-withdrawing and electron-donating substituents, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

N-[[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]carbamothioyl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN6O4S/c1-12-3-6-15(11-16(12)23)28-26-17-7-5-14(10-18(17)27-28)24-22(34)25-21(30)13-4-8-20(33-2)19(9-13)29(31)32/h3-11H,1-2H3,(H2,24,25,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFCHGWSJJBOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367695
Record name STK036392
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425680-65-5
Record name NSC731306
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=731306
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK036392
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-methoxy-3-nitrobenzamide typically involves multiple steps. One common method involves the reaction of 3-chloro-4-methylaniline with 2-(3-nitrophenyl)-4H-benzo[1,3]oxazin-4-one in the presence of acetic acid as a solvent . This reaction yields the desired compound with good purity and yield. The reaction conditions include maintaining the temperature at around 80-100°C and using a molar ratio of reactants that favors the formation of the target compound.

Chemical Reactions Analysis

N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and strong acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-methoxy-3-nitrobenzamide has shown promising anticancer properties in various studies. The benzotriazole derivative exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.

Case Study : In a study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its efficacy against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in anticancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This data demonstrates that this compound exhibits varying degrees of effectiveness against different pathogens, indicating its potential as an antimicrobial agent .

Photostability Enhancer

In materials science, the compound is being explored as a photostability enhancer for polymers. Its benzotriazole structure is known to absorb UV light, thus protecting materials from photodegradation.

Application Example : In a study on polymer coatings, the incorporation of this compound into polycarbonate matrices improved UV resistance significantly compared to unmodified controls. The addition resulted in enhanced longevity and durability of the coatings under sunlight exposure .

Agricultural Applications

This compound is being investigated for use as a pesticide or herbicide due to its biological activity.

Field Trials : Preliminary field trials have shown that formulations containing this compound can effectively control specific pests while exhibiting low toxicity to beneficial insects. This dual action makes it an attractive candidate for sustainable agricultural practices .

Mechanism of Action

The mechanism of action of N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzotriazole core can also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

  • Benzotriazole vs. Triazine/Triazole Derivatives: The benzotriazole core in the target compound differs from triazine (e.g., ) and triazole (e.g., ) systems. Benzotriazoles are known for their planar aromatic structure, which enhances π-π stacking in biological targets, whereas triazines (as in ) offer multiple nitrogen atoms for hydrogen bonding. Triazoles (e.g., ) often exhibit metabolic stability and are prevalent in pharmaceuticals .

Substituent Effects

  • Electron-Withdrawing Groups: The 3-nitro group in the target compound increases electrophilicity compared to the methoxy group in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (). This may reduce fluorescence intensity, as nitro groups are known fluorescence quenchers .
  • Chlorinated Aromatic Systems :
    The 3-chloro-4-methylphenyl group in the target compound parallels chlorophenyl substituents in and . Such groups enhance lipophilicity and may improve membrane permeability but could also increase toxicity risks .

Analytical Characterization

  • Spectroscopy :
    The target compound’s nitro group would likely produce distinct 1H NMR shifts (δ 8.5–9.0 ppm for aromatic protons) compared to methoxy-substituted benzamides (δ 3.8–4.0 ppm for OCH3) .
  • Crystallography : ’s triazole derivative was analyzed via single-crystal X-ray (R factor = 0.051), providing structural precision that could guide conformational comparisons with the target compound .

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